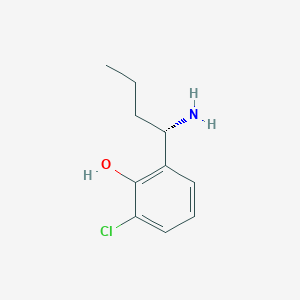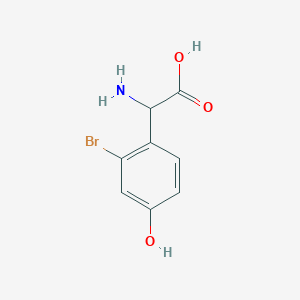
2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromine atom, and a hydroxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-Amino-4-hydroxyphenylacetic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2-Amino-2-(2-formyl-4-hydroxyphenyl)acetic acid.
Reduction: Formation of 2-Amino-2-(4-hydroxyphenyl)acetic acid.
Substitution: Formation of 2-Amino-2-(2-azido-4-hydroxyphenyl)acetic acid.
Scientific Research Applications
2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-hydroxyphenyl)acetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Amino-2-(4-bromophenyl)acetic acid: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
2-Amino-2-(2-bromo-4-methoxyphenyl)acetic acid:
Uniqueness
2-Amino-2-(2-bromo-4-hydroxyphenyl)acetic acid is unique due to the presence of both a bromine atom and a hydroxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c9-6-3-4(11)1-2-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) |
InChI Key |
IHEWVQFYHANHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12980728.png)
![2-[N-(2-Hydroxyethyl)-3-methoxy-4-nitroso-anilino]ethanol](/img/structure/B12980730.png)
![7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12980737.png)
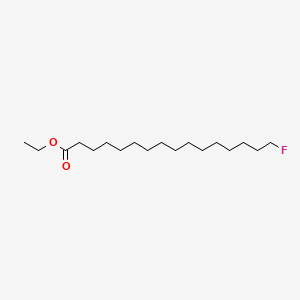

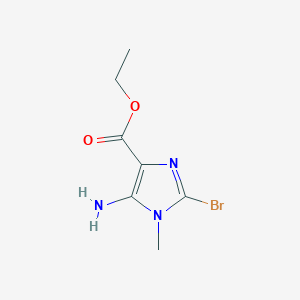


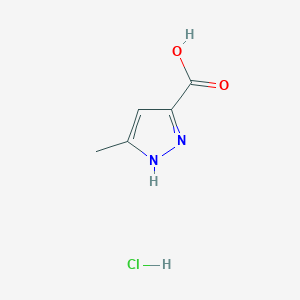
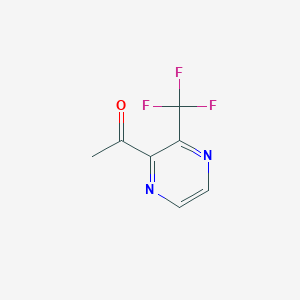
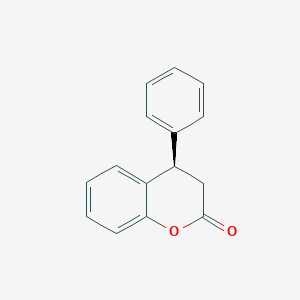

![2-Oxaspiro[4.4]nonan-4-amine](/img/structure/B12980792.png)
